Diphenaldehyde

Description

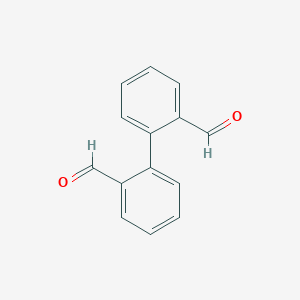

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFGULDHUDIPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153101 | |

| Record name | Diphenaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-05-5 | |

| Record name | [1,1′-Biphenyl]-2,2′-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4V67PK7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenaldehyde from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing diphenaldehyde (biphenyl-2,2'-dicarboxaldehyde) from the readily available starting material, benzaldehyde. The synthesis involves a multi-step process, beginning with the regioselective bromination of benzaldehyde to form a key intermediate, 2-bromobenzaldehyde, followed by a homocoupling reaction to construct the biphenyl backbone. This document details the experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways and workflows.

Synthetic Strategy: A Two-Stage Approach

Direct ortho-functionalization of benzaldehyde is challenging due to the meta-directing nature of the aldehyde group in electrophilic aromatic substitution. Therefore, a multi-step strategy is employed, which can be broadly divided into two main stages:

-

Stage 1: Synthesis of 2-Bromobenzaldehyde. This stage focuses on the selective introduction of a bromine atom at the ortho position of benzaldehyde. A modern approach involving a directing group strategy is utilized for high regioselectivity.

-

Stage 2: Homocoupling of 2-Bromobenzaldehyde. The resulting 2-bromobenzaldehyde undergoes a classical Ullmann homocoupling reaction to form the desired biphenyl-2,2'-dicarboxaldehyde.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic strategy for this compound from benzaldehyde.

Stage 1: Synthesis of 2-Bromobenzaldehyde via Directed ortho-Metalation

A highly selective method for the synthesis of 2-bromobenzaldehyde from benzaldehyde involves a three-step sequence: protection of the aldehyde as an O-methyloxime, palladium-catalyzed ortho-bromination, and subsequent deprotection.

Experimental Protocols

Step 1: Formation of Benzaldehyde O-methyloxime

This step protects the aldehyde functionality and introduces a directing group for the subsequent C-H activation.

-

Procedure: In a round-bottomed flask, dissolve benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and oxalic acid (1 equivalent) in acetonitrile (CH3CN) to make a solution. The mixture is then stirred under reflux conditions for approximately 60 minutes.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, water is added, and the product is extracted with dichloromethane (CH2Cl2). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the benzaldehyde O-methyloxime.[1]

Step 2: Palladium-Catalyzed ortho-Bromination of Benzaldehyde O-methyloxime

This key step utilizes a palladium catalyst to selectively brominate the ortho position, directed by the O-methyloxime group.

-

Procedure: To a solution of benzaldehyde O-methyloxime (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add N-bromosuccinimide (NBS) as the bromine source. Then, add a catalytic amount of palladium acetate (Pd(OAc)2) and an additive like p-toluenesulfonic acid (PTSA).[2] The reaction mixture is heated at a controlled temperature (e.g., 70 °C) under an air atmosphere and monitored by TLC or GC-MS.[2] Upon completion, the reaction is quenched, and the product, 2-bromo-O-methylbenzaldoxime, is isolated and purified using standard techniques such as column chromatography.

Step 3: Deprotection of 2-Bromo-O-methylbenzaldoxime

The final step in this stage is the hydrolysis of the oxime to regenerate the aldehyde functionality.

-

Procedure: The 2-bromo-O-methylbenzaldoxime is dissolved in a mixture of an organic solvent (e.g., tetrachloroethane) and aqueous acid (e.g., concentrated hydrochloric acid). The mixture is refluxed for several hours to effect hydrolysis.[3] After cooling, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed, dried, and the solvent is removed. The crude 2-bromobenzaldehyde is then purified by distillation or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-bromobenzaldehyde.

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde, NH2OH·HCl | Oxalic Acid | CH3CN | Reflux | 1 | ~95 | [1] |

| 2 | Benzaldehyde O-methyloxime, NBS | Pd(OAc)2, PTSA | DCE | 70 | - | Good to Excellent | [2] |

| 3 | 2-Bromo-O-methylbenzaldoxime | Conc. HCl | Tetrachloroethane | Reflux | 3 | - | [3] |

Table 1: Summary of quantitative data for the synthesis of 2-bromobenzaldehyde. Note: "-" indicates data not specified in the abstract.

Signaling Pathway Diagram

Figure 2: Reaction pathway for the synthesis of 2-bromobenzaldehyde.

Stage 2: Ullmann Homocoupling of 2-Bromobenzaldehyde

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. In this stage, 2-bromobenzaldehyde undergoes homocoupling to yield this compound.

Experimental Protocol

Activation of Copper Powder:

For optimal reactivity, commercial copper powder is often activated prior to use.

-

Procedure: Stir commercial copper powder in a solution of a complexing agent like EDTA, or reduce copper sulfate with zinc powder.[4] Alternatively, reduction of cuprous iodide with potassium can yield highly reactive copper.[5] The activated copper should be washed with water and a volatile organic solvent (e.g., methanol or ether) and dried under vacuum.[6]

Ullmann Coupling Reaction:

-

Procedure: In a reaction vessel, 1-iodo-2-nitrobenzene (as an analogue for 2-bromobenzaldehyde), activated copper powder, and sand are mixed.[7] The mixture is heated to a high temperature (e.g., ~290-350 °C) for a short period (20-30 seconds).[7] The reaction is typically carried out in a high-boiling solvent like dimethylformamide (DMF), or in some cases, solvent-free.[4][7] After cooling, the reaction mixture is worked up by dissolving it in a suitable organic solvent and filtering to remove the copper residues. The filtrate is then washed, dried, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization.

Quantitative Data

The following table presents representative quantitative data for the Ullmann homocoupling reaction. Data for the analogous coupling of 1-iodo-2-nitrobenzene is provided as a reference.

| Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1-Iodo-2-nitrobenzene | Activated Copper Powder | Solvent-free | ~290-350 | 20-30 s | 50-90 (conversion) | [7] |

| Aryl Halides (general) | Copper Powder | DMF | >100 | - | Variable | [4] |

Table 2: Summary of quantitative data for the Ullmann homocoupling reaction. Note: "-" indicates data not specified.

Reaction Mechanism Diagram

Figure 3: Simplified mechanism of the Ullmann homocoupling reaction.

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C14H10O2 | |

| Molar Mass | 210.23 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 62-64 °C | |

| Boiling Point | 165-168 °C at 3 mmHg | |

| CAS Number | 1210-05-5 |

Table 3: Physical and chemical properties of biphenyl-2,2'-dicarboxaldehyde (this compound).

Conclusion

The synthesis of this compound from benzaldehyde is a multi-step process that can be achieved with good selectivity and yields through modern synthetic methodologies. The key steps involve the protection of the aldehyde, directed ortho-bromination, deprotection, and a final Ullmann homocoupling. This guide provides the foundational protocols and data necessary for researchers and professionals in drug development and chemical synthesis to successfully implement this synthetic route. Further optimization of reaction conditions for the Ullmann coupling of 2-bromobenzaldehyde may be necessary to achieve high yields consistently.

References

- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 2. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Preparation of highly reactive metal powders. Activated copper and uranium. The Ullmann coupling and preparation of organometallic species (Journal Article) | OSTI.GOV [osti.gov]

- 6. The use of complexing agents in the activation of copper for the Ullmann biaryl synthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of Diphenaldehydes

A Note on Nomenclature: The term "Diphenaldehyde" can be ambiguous and is often used to refer to two distinct chemical compounds: Diphenylacetaldehyde and Biphenyl-2,2'-dialdehyde . This guide will provide a comprehensive overview of the molecular structure and properties of both compounds to ensure clarity for researchers, scientists, and drug development professionals.

Part 1: Diphenylacetaldehyde

Chemical Name: 2,2-Diphenylacetaldehyde CAS Number: 947-91-1 Molecular Formula: C₁₄H₁₂O

Diphenylacetaldehyde is an aromatic aldehyde notable for its two phenyl groups attached to the alpha-carbon. It serves as a valuable intermediate in various organic syntheses.[1][2]

Molecular Structure and Properties

The molecular structure of diphenylacetaldehyde features a central acetaldehyde core with two phenyl rings substituting the alpha-carbon. This structure imparts significant steric hindrance and electronic effects that influence its reactivity.

Table 1: Physicochemical Properties of Diphenylacetaldehyde

| Property | Value | Reference |

| Molecular Weight | 196.24 g/mol | [3] |

| Appearance | Colorless to yellow liquid | |

| Melting Point | 50-53 °C | |

| Boiling Point | 315 °C (lit.) | [2] |

| Density | 1.106 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.589 (lit.) | [2] |

| InChI | 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H | [3] |

| InChIKey | HLLGFGBLKOIZOM-UHFFFAOYSA-N | [3] |

| SMILES | O=CC(c1ccccc1)c1ccccc1 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of diphenylacetaldehyde.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum of diphenylacetaldehyde is characterized by signals corresponding to the aldehydic proton, the alpha-proton, and the aromatic protons of the two phenyl rings. The aldehydic proton typically appears as a singlet at a downfield chemical shift. The alpha-proton also presents as a singlet, while the aromatic protons give rise to complex multiplets.[4]

1.2.2 ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further structural confirmation, with characteristic peaks for the carbonyl carbon, the alpha-carbon, and the carbons of the phenyl rings.[5][6]

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum of diphenylacetaldehyde displays a strong absorption band characteristic of the C=O stretching vibration of the aldehyde functional group, typically in the region of 1720-1740 cm⁻¹. Additional bands corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C=C stretching of the aromatic rings, are also observed.[7]

1.2.4 Mass Spectrometry

Mass spectrometry of diphenylacetaldehyde reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about its structure, with common fragments arising from the loss of the formyl group or cleavage of the C-C bond adjacent to the phenyl rings.[4]

Table 2: Key Spectroscopic Data for Diphenylacetaldehyde

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Aldehydic proton (singlet), α-proton (singlet), Aromatic protons (multiplets)[4] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon, α-carbon, Aromatic carbons[5][6] |

| IR (liquid film) | Strong C=O stretch, C-H aldehyde stretch, Aromatic C-H and C=C stretches[7] |

| Mass Spec (EI) | Molecular ion peak (M⁺), Fragmentation peaks |

Experimental Protocols

1.3.1 Synthesis of Diphenylacetaldehyde via Isomerization of Stilbene Oxide

A common and efficient method for the preparation of diphenylacetaldehyde is the acid-catalyzed isomerization of stilbene oxide.[1]

Caption: A plausible synthetic workflow for biphenyl-2,2'-dialdehyde.

General Protocol (Illustrative):

-

To a reaction vessel containing a suitable solvent (e.g., toluene, DMF), 2-formylphenylboronic acid, 2-bromobenzaldehyde, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added.

-

The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

After cooling, the reaction mixture is subjected to an aqueous workup. The product is extracted into an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield pure biphenyl-2,2'-dialdehyde.

Biological Activity

Biphenyl derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8][9]The specific biological activities of biphenyl-2,2'-dialdehyde are an area of ongoing research, with its rigid structure and reactive aldehyde groups making it an interesting candidate for the design of novel therapeutic agents and biological probes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DIPHENYLACETALDEHYDE | 947-91-1 [chemicalbook.com]

- 3. Diphenylacetaldehyde | C14H12O | CID 13696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIPHENYLACETALDEHYDE(947-91-1) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. DIPHENYLACETALDEHYDE(947-91-1) IR Spectrum [chemicalbook.com]

- 8. ijsdr.org [ijsdr.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Biphenyl-4,4'-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4,4'-dicarboxaldehyde, sometimes referred to as diphenaldehyde, is an organic compound with the chemical formula C₁₄H₁₀O₂. It is characterized by a biphenyl backbone with two aldehyde functional groups substituted at the para positions of each phenyl ring. This symmetrical dialdehyde is a versatile building block in organic synthesis, particularly in the preparation of advanced polymers, metal-organic frameworks (MOFs), and specialty chemicals.[1][2] Its rigid structure and reactive aldehyde groups make it a valuable component in the development of materials with enhanced thermal stability and mechanical strength.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of biphenyl-4,4'-dicarboxaldehyde, including detailed experimental protocols and spectral data, to support its application in research and development.

Physical and Chemical Properties

Biphenyl-4,4'-dicarboxaldehyde is a white to light yellow crystalline powder at room temperature.[1] It has limited solubility in water but is soluble in several organic solvents.[1]

Tabulated Physical and Chemical Properties

| Property | Value | Units | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [2][4] | |

| Molecular Weight | 210.23 | g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [1] | |

| Melting Point | 145 - 149 | °C | [2] |

| Boiling Point | ~320 - 325 | °C | [1] |

| Solubility in Water | Limited | [1] | |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] | |

| IUPAC Name | 4-(4-formylphenyl)benzaldehyde | [1][4] | |

| CAS Number | 66-98-8 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of biphenyl-4,4'-dicarboxaldehyde. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Source |

| ¹H | DMSO-d₆ | 10.06 | s | Aldehydic H | [5] | |

| 8.01 | d | 8.1 Hz | Aromatic H | [5] | ||

| 7.91 | d | 8.1 Hz | Aromatic H | [5] | ||

| ¹³C | DMSO-d₆ | 193.5 | Aldehydic C=O | [5] | ||

| 146.7 | Aromatic C | [5] | ||||

| 139.6 | Aromatic C | [5] | ||||

| 135.9 | Aromatic C | [5] | ||||

| 131.0 | Aromatic C | [5] | ||||

| 129.9 | Aromatic C | [5] | ||||

| 128.2 | Aromatic C | [5] | ||||

| 127.9 | Aromatic C | [5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| 1700, 1680 | Strong | C=O stretch (aldehyde) | [5] |

| 1606 | C=C stretch (aromatic) | [5] | |

| 1170 | [5] | ||

| 839 | [5] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment | Source |

| 210 | [M]⁺ (Molecular ion) | [4] | |

| 209 | [M-H]⁺ | [4] | |

| 181 | [M-CHO]⁺ | ||

| 152 | [M-2CHO]⁺ | [4] |

Experimental Protocols

Synthesis of Biphenyl-4,4'-dicarboxaldehyde via Suzuki Cross-Coupling

A common method for the synthesis of unsymmetrical biaryls, which can be adapted for symmetrical compounds like biphenyl-4,4'-dicarboxaldehyde, is the Suzuki cross-coupling reaction.[5] A representative procedure is outlined below.

Materials:

-

4-Bromobenzaldehyde

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Darco G-60 (activated carbon)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask, combine 4-bromobenzaldehyde, 4-formylphenylboronic acid, and toluene.

-

Add palladium(II) acetate and triphenylphosphine as catalysts.

-

Add 2 M aqueous sodium carbonate solution and deionized water.

-

Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR until completion.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution, followed by saturated brine.

-

Treat the organic solution with activated carbon (Darco G-60) to remove colored impurities.

-

Dry the solution over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude biphenyl-4,4'-dicarboxaldehyde can be purified by recrystallization.

Procedure:

-

Suspend the crude solid in hexanes and heat to reflux.

-

Add methanol to the hazy solution until it becomes clear.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Logical Relationships and Workflows

General Synthetic Workflow

The synthesis and purification of biphenyl-4,4'-dicarboxaldehyde can be visualized as a sequential process.

Caption: Synthetic workflow for biphenyl-4,4'-dicarboxaldehyde.

Analytical Characterization Workflow

The identity and purity of the synthesized compound are confirmed through a series of analytical techniques.

Caption: Analytical workflow for product characterization.

Applications and Biological Relevance

Biphenyl-4,4'-dicarboxaldehyde is primarily utilized as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, where its rigid biphenyl unit contributes to enhanced thermal and mechanical properties.[2][3] It is also a key building block for the construction of porous crystalline materials known as metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.[3]

Currently, there is limited information available in the scientific literature regarding specific biological activities or its involvement in defined signaling pathways. Its primary role in the life sciences appears to be as an intermediate in the synthesis of more complex molecules that may possess biological activity.[2]

Conclusion

Biphenyl-4,4'-dicarboxaldehyde is a valuable and versatile dialdehyde with well-defined physical, chemical, and spectroscopic properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in various research and development applications, particularly in the fields of materials science and synthetic chemistry. While its direct biological role has not been extensively studied, its utility as a synthetic intermediate underscores its importance for the scientific community.

References

An In-depth Technical Guide to the Solubility of Biphenyl-4,4'-dicarboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "diphenaldehyde" is not a standard systematic name in chemistry, but it is often used to refer to isomers of biphenyl dicarboxaldehyde. For the purposes of this technical guide, we will focus on the most common and symmetrical isomer, biphenyl-4,4'-dicarboxaldehyde (CAS No: 66-98-8). This aromatic dialdehyde is a key building block in the synthesis of polymers, liquid crystals, and specialty resins due to its rigid structure.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and materials science. This guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and workflows for its synthesis and solubility assessment.

Quantitative and Qualitative Solubility Data

For a more quantitative perspective, we can look at related biphenyl derivatives. The solubility of these compounds is presented below to offer a comparative reference.

Table 1: Solubility of Biphenyl-4,4'-dicarboxaldehyde and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Biphenyl-4,4'-dicarboxaldehyde | Water | Not Specified | Limited | Qualitative[1] |

| Ethanol | Not Specified | Soluble | Qualitative[1] | |

| Acetone | Not Specified | Soluble | Qualitative[1] | |

| Dimethyl biphenyl-4,4'-dicarboxylate | Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.25 mg/mL | Quantitative[2] |

| Dimethylformamide (DMF) | Not Specified | ~1 mg/mL | Quantitative[2] | |

| Biphenyl-4,4'-dicarboxylic acid | Dimethylformamide (DMF) | Room Temperature | Soluble | Qualitative[3] |

| Diethylformamide (DEF) | Room Temperature | Soluble | Qualitative[3] | |

| Dimethylacetamide (DMAc) | Room Temperature | Soluble | Qualitative[3] | |

| Ethanol | Not Specified | Soluble | Qualitative[3] | |

| Benzene | Not Specified | Soluble | Qualitative[3] |

Note: The quantitative data for Dimethyl biphenyl-4,4'-dicarboxylate is provided as an analogue to estimate the potential solubility of biphenyl-4,4'-dicarboxaldehyde in polar aprotic solvents.

Experimental Protocols

A standardized and reliable method for determining the solubility of a crystalline organic compound like biphenyl-4,4'-dicarboxaldehyde is the isothermal saturation method , often referred to as the shake-flask method.

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

-

Biphenyl-4,4'-dicarboxaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of biphenyl-4,4'-dicarboxaldehyde to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for a few hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Quantify the concentration of biphenyl-4,4'-dicarboxaldehyde in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the isothermal saturation method for determining the solubility of biphenyl-4,4'-dicarboxaldehyde.

Caption: Workflow for determining solubility via the isothermal saturation method.

General Synthesis Workflow

Biphenyl-4,4'-dicarboxaldehyde can be synthesized through various routes, often involving the oxidation of 4,4'-dimethylbiphenyl. The following diagram outlines a general workflow for its chemical synthesis and purification.

Caption: General workflow for the synthesis and purification of an organic compound.

References

An In-depth Technical Guide to the Synthesis of Diphenaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing diphenaldehyde derivatives, crucial intermediates in the development of novel pharmaceuticals and functional materials. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic pathways and workflows.

Introduction

Diphenaldehydes, also known as biphenyldicarboxaldehydes, are a class of aromatic dialdehydes featuring a biphenyl backbone. The substitution pattern of the formyl groups, most commonly at the 2,2'- or 4,4'-positions, significantly influences the molecule's geometry and reactivity. These compounds serve as versatile building blocks in organic synthesis, finding applications in the construction of macrocycles, polymers, fluorescent sensors, and biologically active molecules. Their utility in medicinal chemistry is an area of growing interest, with derivatives being explored for their potential therapeutic properties. This guide focuses on the primary synthetic routes to access these valuable compounds.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two main strategies: the formation of the biphenyl core with pre-existing or masked aldehyde functionalities, and the introduction of formyl groups onto a pre-formed biphenyl scaffold.

Ozonolysis of Phenanthrene and its Derivatives

Ozonolysis of phenanthrene is a classical and effective method for the synthesis of 2,2'-biphenyldicarboxaldehyde. The reaction proceeds by the oxidative cleavage of the 9,10-double bond of the phenanthrene core. Subsequent reductive work-up of the resulting ozonide yields the desired dialdehyde.

Experimental Protocol: Synthesis of 2,2'-Biphenyldicarboxaldehyde via Ozonolysis

-

Ozonolysis: A finely divided suspension of phenanthrene (0.056 mol) in dry methanol (200 mL) is cooled to approximately -30°C. Ozone is passed through the suspension until the phenanthrene has completely reacted.

-

Reductive Work-up: To the cooled reaction mixture, sodium iodide (approximately 1.5 times the theoretical amount) and glacial acetic acid (30 mL) are added. The mixture is allowed to warm to room temperature and stand for 30-60 minutes.

-

Isolation: The liberated iodine is reduced with a 10% sodium thiosulfate solution. The methanol is then evaporated, during which the product crystallizes. Water is added, and the solid product is collected by filtration and dried.

-

Purification: The crude product can be recrystallized from a mixture of diethyl ether and ligroin to yield pure 2,2'-biphenyldicarboxaldehyde.

Note: Ozone is highly toxic and reactive; this procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biphenyl derivatives, including diphenaldehydes. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of diphenaldehydes, this can be achieved by coupling a formyl-substituted aryl boronic acid with a formyl-substituted aryl halide, or by coupling two molecules of a formyl-substituted aryl boronic acid in a homocoupling reaction.

Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxaldehyde via Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, dissolve 4-bromobenzaldehyde (0.54 mmol) and 4-formylphenylboronic acid (0.54 mmol) in tetrahydrofuran (10 mL).

-

Base and Catalyst Addition: Add an aqueous solution of potassium carbonate (5.0 mL, 2.0 mol L⁻¹) to the mixture under a nitrogen atmosphere. Then, add bis(triphenylphosphine)palladium(II) dichloride (30 mg).

-

Reaction: Reflux the mixture for 12 hours.

-

Work-up and Purification: After cooling, extract the solution with dichloromethane (3 x 100 mL). Wash the combined organic layers with water and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4,4'-biphenyldicarboxaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. It can be applied to biphenyl to introduce two formyl groups, typically at the para positions, yielding 4,4'-biphenyldicarboxaldehyde. The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxaldehyde via Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Formation: In a reactor, add cyclohexane and thionyl chloride (SOCl₂). Cool the mixture to around 10°C and slowly add N,N-dimethylformamide (DMF). Allow the mixture to react for 0.5-2.0 hours to form the Vilsmeier complex.

-

Formylation: Add a solution of biphenyl in cyclohexane to the Vilsmeier reagent. Heat the reaction mixture to 80-90°C and stir for 8 hours.

-

Hydrolysis and Isolation: Cool the reaction mixture to room temperature and then slowly add ice water. Adjust the pH to 5-6 with a 30% sodium hydroxide solution to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent. The product is then dried under vacuum.

Other Synthetic Methods

Several other methods have been reported for the synthesis of this compound derivatives, although they are generally less common. These include:

-

Sommelet Reaction: This reaction converts a benzylic halide to an aldehyde using hexamine and water. For diphenaldehydes, this would involve the reaction of a bis(halomethyl)biphenyl.

-

Oxidation of Bis(hydroxymethyl)biphenyl: The corresponding diol, 4,4'-bis(hydroxymethyl)biphenyl, can be oxidized to 4,4'-biphenyldicarboxaldehyde using various oxidizing agents.

Data Presentation

The following tables summarize quantitative data for the synthesis of selected this compound derivatives.

Table 1: Synthesis of 2,2'-Biphenyldicarboxaldehyde

| Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Ozonolysis | Phenanthrene | O₃, NaI, Acetic Acid | Methanol | -30 | - | 78-96 | |

| Ozonolysis | Phenanthrene | O₃, Dimethyl Sulfide | - | - | - | 91 |

Table 2: Synthesis of 4,4'-Biphenyldicarboxaldehyde

| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Suzuki-Miyaura | 4-Bromobenzaldehyde, 4-Formylphenylboronic Acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | THF/H₂O | Reflux | 12 | 93 | |

| Vilsmeier-Haack | Biphenyl | SOCl₂, DMF | Cyclohexane | 80-90 | 8 | >70 | - |

Table 3: Synthesis of Substituted this compound Derivatives

| Derivative | Method | Starting Materials | Yield (%) | Ref. |

| 2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acid (precursor) | Ullmann coupling | Methyl 2,6-dimethoxy-4-iodobenzoate | - | |

| 2,2'-Dihydroxybiphenyl-4,4'-dicarboxylic acid (precursor) | Alkaline fusion | Substituted 5,5-dioxodibenzothiophene-3,7-dicarboxylic acids | - |

Note: The synthesis of substituted this compound derivatives is less commonly reported directly. The table includes precursors that can be converted to the corresponding dialdehydes.

Mandatory Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of 4,4'-biphenyldicarboxaldehyde via a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the Suzuki-Miyaura synthesis of 4,4'-biphenyldicarboxaldehyde.

Logical Relationship: Applications of this compound Derivatives

This compound derivatives are key precursors for various classes of functional organic materials. The following diagram illustrates the logical relationship between diphenaldehydes and their applications.

Caption: Applications of this compound derivatives as versatile building blocks.

Conclusion

The synthesis of this compound derivatives is achievable through several robust and versatile methodologies. The ozonolysis of phenanthrenes provides a direct route to 2,2'-biphenyldicarboxaldehydes, while Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation are effective for accessing 4,4'-isomers and their substituted analogues. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and scalability requirements. As the demand for novel functional materials and therapeutic agents continues to grow, the development of efficient and selective methods for the synthesis of this compound derivatives will remain an important area of research. This guide serves as a foundational resource for scientists and researchers engaged in this exciting field.

Unlocking the Therapeutic Potential of Diphenaldehyde Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenaldehyde, chemically known as biphenyl-2,2'-dicarbaldehyde, and its derivatives represent a class of aromatic compounds with a biphenyl scaffold, a structural motif prevalent in many biologically active molecules. The presence of two aldehyde functional groups in close proximity on the biphenyl core suggests a high potential for diverse chemical reactivity and biological interactions. While direct research on the biological activities of this compound itself is limited, the broader class of biphenyl derivatives has demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound compounds, drawing insights from studies on structurally related biphenyl derivatives.

This document details available quantitative data, outlines key experimental methodologies for assessing biological activity, and visualizes relevant signaling pathways to facilitate further research and drug development in this promising area.

Potential Biological Activities and Quantitative Data

While specific biological activity data for biphenyl-2,2'-dicarbaldehyde is not extensively available in the current literature, studies on closely related biphenyl derivatives provide valuable insights into its potential therapeutic applications. The following sections summarize the known activities of these related compounds, with quantitative data presented for comparative analysis.

Anticancer Activity

Several biphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Biphenyl Derivatives

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Assay | IC50 Value | Reference |

| Hydroxylated Biphenyls | Compound 11 | Malignant Melanoma | MTT Assay | 1.7 ± 0.5 µM | [1][2] |

| Hydroxylated Biphenyls | Compound 12 | Malignant Melanoma | MTT Assay | 2.0 ± 0.7 µM | [1][2] |

| Bichalcophene-5-carboxamidines | Derivative 8 | 60 cancer cell lines | GI50 (median) | 1.34 µM | [3] |

| Biphenyl-based Compounds | DPDQ-3a | Various cancer cell lines | IC50 | Lower than cisplatin |

Antimicrobial Activity

The biphenyl scaffold is a constituent of various compounds exhibiting antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound Class | Specific Compound(s) | Microorganism(s) | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Biphenyl Derivatives | SCPD3 | E. coli | Cup Plate | Max. activity compared to standard | [4] |

| Biphenyl Derivatives | SCPD4 | C. albicans | Cup Plate | Max. activity compared to standard | [4] |

| Biphenyl and Dibenzofuran Derivatives | Compound 6i | MRSA | MIC | 3.13 µg/mL | [5][6][] |

| Biphenyl and Dibenzofuran Derivatives | Compound 6m | MDR E. faecalis | MIC | 6.25 µg/mL | [5][6][] |

| Biphenylglyoxamide Derivatives | Compound 15c | S. aureus | MIC | 8 µM | [8] |

| Biphenylglyoxamide Derivatives | Compound 15c | E. coli | MIC | 16 µM | [8] |

Antioxidant Activity

The ability of biphenyl compounds to scavenge free radicals is a key aspect of their potential therapeutic value, contributing to their anti-inflammatory and cytoprotective effects.

Table 3: Antioxidant Activity of Biphenyl Derivatives

| Compound Class | Assay | IC50 Value | Reference |

| Dialdehyde Microcrystalline Cellulose | DPPH Radical Scavenging | 5.9 mg/mL | [9] |

| Dialdehyde Microcrystalline Cellulose | ABTS Radical Scavenging | 5.6 mg/mL | [9] |

| Hydroxybenzylidene Hydrazines | DPPH, GOR, ABTS Radical Scavenging | Varied (strong to no effect) | [10] |

Anti-inflammatory Activity

Biphenyl derivatives have shown promise in modulating inflammatory pathways, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO).

Table 4: Anti-inflammatory Activity of Biphenyl Derivatives

| Compound Class | Model | Key Findings | Reference |

| Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | [11] |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Carrageenan-induced rat paw edema | Significant reduction in edema | [12] |

| Biphenyl-4-carboxylic acid amides | Carrageenan test | Significant anti-inflammatory activity | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. A blank containing only methanol and DPPH is also required.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A color change from purple to yellow indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Biphenyl derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific pathways affected by this compound are yet to be elucidated, the following are plausible targets based on the activities of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of a novel compound like this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of compounds. The biphenyl scaffold is a well-established pharmacophore, and the presence of aldehyde functionalities offers opportunities for the synthesis of a diverse library of analogs with potentially enhanced biological activities. While direct evidence for the therapeutic potential of biphenyl-2,2'-dicarbaldehyde is currently lacking, the significant anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of its structural relatives strongly warrant further investigation.

Future research should focus on the systematic evaluation of biphenyl-2,2'-dicarbaldehyde and its synthesized derivatives using the standardized protocols outlined in this guide. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for guiding the rational design of more potent and selective therapeutic agents. The data and methodologies presented herein provide a solid foundation for initiating such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. marinebiology.pt [marinebiology.pt]

- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

Diphenaldehyde: A Core Intermediate in the Synthesis of Bioactive Biphenyl Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenaldehyde, systematically known as 2,2'-biphenyldicarboxaldehyde, is a versatile diformyl aromatic compound that serves as a crucial intermediate in organic synthesis. Its unique structural feature, a biphenyl backbone with aldehyde functionalities at the 2 and 2' positions, provides a reactive platform for the construction of a wide array of complex molecules. This guide delves into the synthesis, properties, and key applications of this compound, with a particular focus on its role in the generation of pharmacologically relevant compounds.

Physicochemical and Spectroscopic Profile

This compound is a crystalline solid with established physical properties and a distinct spectroscopic fingerprint, which are essential for its identification and characterization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2][3] |

| CAS Number | 1210-05-5 | [1][2][3] |

| Melting Point | 62.0-65.0 °C | [3] |

| Boiling Point | 179 °C / 2 mmHg | [3] |

| Appearance | Pale yellow to colorless crystals | [4] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound during its synthesis and subsequent reactions.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic aldehyde proton signal (δ ~9.8 ppm). |

| ¹³C NMR | Resonances for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (δ >190 ppm). |

| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹ and C-H stretching of the aromatic rings. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 210. |

Table 2: Key Spectroscopic Data for this compound

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the ozonolysis of phenanthrene. This reaction proceeds via the oxidative cleavage of the 9,10-double bond of the phenanthrene core.

Experimental Protocol: Synthesis of this compound via Ozonolysis of Phenanthrene[4]

Materials:

-

Phenanthrene

-

Methanol (dry)

-

Ozone

-

Sodium iodide or Potassium iodide

-

Glacial acetic acid

-

10% Sodium thiosulfate solution

-

Ether (dry)

-

Ligroin

Procedure:

-

A finely divided suspension of phenanthrene (10.0 g, 0.056 mole) in dry methanol (200 ml) is prepared in a standard ozonolysis vessel.

-

The reaction mixture is cooled to approximately -30 °C using an acetone-Dry Ice bath.

-

Ozone is passed through the suspension at a rate of about 20 L per hour until the phenanthrene has completely reacted.

-

To the cooled reaction mixture, sodium or potassium iodide (25-30 g) and glacial acetic acid (30 ml) are added.

-

The mixture is allowed to stand at room temperature for 30-60 minutes.

-

The liberated iodine is reduced by the addition of a 10% sodium thiosulfate solution.

-

The methanol is evaporated under a stream of air, during which the product begins to crystallize.

-

Water is added, and the solid this compound is collected by filtration and dried.

-

The crude product can be recrystallized from a mixture of dry ether and ligroin to yield pale yellow crystals.

Yield: 78-96% (crude), with an 80-90% recovery of purified product melting at 62-63 °C[4].

| Oxidizing Agent | Reducing Agent | Solvent | Yield (%) | Reference |

| Ozone | Sodium Iodide | Methanol | 78-96 | [4] |

| Ozone | Dimethyl Sulfide | Not specified | 91 | [4] |

| Ozone | Distillation at pH 7.5 | Aqueous t-butyl alcohol | 81 | [4] |

Table 3: Comparison of Yields for this compound Synthesis

This compound as a Key Intermediate in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for a variety of molecular scaffolds, most notably biphenyl derivatives, which are prevalent in many marketed pharmaceuticals.[5] The aldehyde groups can readily undergo a range of transformations, including oxidation, reduction, and condensation reactions.

Oxidation to Diphenic Acid

This compound can be easily oxidized to diphenic acid (2,2'-biphenyldicarboxylic acid), another important synthetic intermediate.[6][7]

Experimental Protocol: Oxidation of this compound to Diphenic Acid

While a direct protocol starting from isolated this compound is not detailed in the immediate search results, the ozonolysis product of phenanthrene can be directly converted to diphenic acid.

Materials:

-

Ozonolysis product of phenanthrene

-

10% Sodium hydroxide solution

-

30% Hydrogen peroxide

-

95% Ethyl alcohol

-

Concentrated hydrochloric acid

Procedure:

-

The crude ozonolysis product from phenanthrene is treated with twice the volume of 10% sodium hydroxide solution and 25 ml of 30% hydrogen peroxide in 95% ethyl alcohol.

-

The mixture is refluxed until a negative peroxide test with iodide ion is obtained (approximately 30-60 minutes).

-

The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the diphenic acid.

Yield: 73-85%[8].

Condensation Reactions

The aldehyde functionalities of this compound are reactive towards various nucleophiles, particularly amines, to form imines (Schiff bases). These reactions are fundamental in the construction of nitrogen-containing heterocyclic systems.[9][10][11] The resulting imines can undergo subsequent intramolecular cyclization or other transformations to build complex molecular architectures.

Wittig Reaction

The Wittig reaction provides a powerful method to convert the aldehyde groups of this compound into alkene functionalities, enabling carbon-carbon bond formation and the extension of the molecular framework.[12][13][14][15] This reaction is highly versatile for the synthesis of complex olefins from aldehydes and ketones.

The Role of this compound in the Synthesis of Bioactive Biphenyls

The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications, including antihypertensives, anti-inflammatory agents, and anticancer drugs.[16][17][18][19] this compound, as a readily accessible biphenyl derivative, represents a key starting point for the synthesis of these valuable scaffolds.

The aldehyde groups can be transformed into a variety of other functional groups, such as carboxylic acids, alcohols, amines, and nitriles, which can then be used to construct more complex drug-like molecules. While a direct, multi-step synthesis of a specific marketed drug starting from this compound was not identified in the literature reviewed, its utility is evident in its capacity to generate functionalized biphenyls that are precursors to such compounds.

The following diagram illustrates a logical workflow for the synthesis of a functionalized biphenyl scaffold, highlighting the central role of this compound. This workflow represents a common strategy in drug discovery where a core scaffold is synthesized and then derivatized to create a library of compounds for biological screening.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its efficient preparation from phenanthrene and the reactivity of its two aldehyde groups provide a robust platform for the construction of complex molecules. For researchers and professionals in drug development, this compound represents a key building block for accessing the biphenyl scaffold, a core component of many successful therapeutic agents. A thorough understanding of its chemistry and synthetic applications is therefore essential for the design and development of novel pharmaceuticals.

References

- 1. (1,1'-Biphenyl)-2,2'-dicarboxaldehyde [webbook.nist.gov]

- 2. (1,1'-Biphenyl)-2,2'-dicarboxaldehyde [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Diphenic acid | C14H10O4 | CID 10210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [1,1'-Biphenyl]-2,2'-dicarboxylic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. researchgate.net [researchgate.net]

- 12. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. ajgreenchem.com [ajgreenchem.com]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biphenyl-2,2'-dicarboxaldehyde (CAS No. 1210-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-2,2'-dicarboxaldehyde, with the CAS registry number 1210-05-5, is a bifunctional aromatic aldehyde. Its unique structure, featuring two aldehyde groups positioned on adjacent phenyl rings, makes it a valuable building block in organic synthesis. This compound serves as a precursor for the synthesis of various heterocyclic compounds, polymers, and macrocycles, and is of particular interest in the study of intramolecular reactions and the development of novel molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and suppliers.

Physicochemical Properties

The key physicochemical properties of Biphenyl-2,2'-dicarboxaldehyde are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1210-05-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 64 °C | [1][2] |

| Boiling Point | 179 °C at 2 mmHg | [1] |

| Density | 1.1307 g/cm³ (estimate) | [1] |

| Solubility | Almost insoluble in water; soluble in organic solvents. | [1] |

| Physical State | Solid | [2] |

Safety and Handling

Biphenyl-2,2'-dicarboxaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[5] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[5] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[5] |

GHS Pictogram:

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

Synthesis

A common method for the preparation of biphenyl-2,2'-dicarboxaldehyde involves the oxidation of the corresponding di-alcohol, 2,2'-bis(hydroxymethyl)biphenyl. A general workflow for this synthesis is outlined below.

Caption: General synthesis workflow for Biphenyl-2,2'-dicarboxaldehyde.

Key Reactions: Intramolecular Cannizzaro Reaction

Due to the proximity of the two aldehyde groups, Biphenyl-2,2'-dicarboxaldehyde readily undergoes an intramolecular Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of a carboxylic acid and a primary alcohol within the same molecule, which subsequently cyclizes to form a lactone.

Experimental Protocol: Intramolecular Cannizzaro Reaction of Biphenyl-2,2'-dicarboxaldehyde

Materials:

-

Biphenyl-2,2'-dicarboxaldehyde

-

5% Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

95% Aqueous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

A mixture of Biphenyl-2,2'-dicarboxaldehyde (1 g, 4.8 mmol) and 5% sodium hydroxide solution (100 cm³) is placed in a round-bottom flask.[6]

-

The mixture is heated to reflux for 2 hours with stirring.[6]

-

After reflux, the clear solution is cooled to 5 °C in an ice bath.[6]

-

The cooled solution is acidified to pH 1 by the dropwise addition of dilute hydrochloric acid.[6]

-

The solution is kept at 5 °C for 2 hours to allow for complete precipitation of the product.[6]

-

The precipitate is collected by vacuum filtration using a Buchner funnel, washed with water, and dried.[6]

-

The crude product can be recrystallized from 95% aqueous ethanol to yield the pure lactone.[6]

Caption: Mechanism of the intramolecular Cannizzaro reaction.

Suppliers

Biphenyl-2,2'-dicarboxaldehyde is available from various chemical suppliers. The following table lists some potential sources. Purity and available quantities may vary.

| Supplier | Website |

| Apollo Scientific | --INVALID-LINK--[3] |

| ChemScene | --INVALID-LINK--[7] |

| CP Lab Safety | --INVALID-LINK--[4] |

| Guidechem | --INVALID-LINK--[8] |

| Lab Pro Inc. | --INVALID-LINK--[2] |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK--[9] |

References

- 1. chembk.com [chembk.com]

- 2. labproinc.com [labproinc.com]

- 3. 1210-05-5 Cas No. | Biphenyl-2,2'-dicarboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. (1,1'-Biphenyl)-2-carboxaldehyde | C13H10O | CID 121052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [guidechem.com]

- 9. Biphenyl-2,2'-dicarboxaldehyde | 1210-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Discovery and History of Biphenyl-2,2'-dialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2,2'-dialdehyde, a key building block in organic synthesis, possesses a rich history intertwined with the development of oxidative cleavage reactions and modern cross-coupling methodologies. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and contemporary preparation methods. Detailed experimental protocols for its synthesis via ozonolysis of phenanthrene, the Ullmann coupling, and the Suzuki-Miyaura coupling are presented, alongside a comparative analysis of these techniques. The reaction mechanisms are illustrated using signaling pathway diagrams to provide a deeper understanding for researchers in organic chemistry and drug development.

Introduction

Biphenyl-2,2'-dialdehyde, also known as 2,2'-diformylbiphenyl, is a bifunctional aromatic compound with the chemical formula C₁₄H₁₀O₂. Its two aldehyde groups, positioned ortho to the biphenyl linkage, are sterically hindered yet highly reactive, making it a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, dyes, and catalysts.[1] The unique conformational properties of the biphenyl scaffold, combined with the reactivity of the aldehyde functionalities, have made this compound a subject of significant interest in synthetic and medicinal chemistry. This guide delves into the historical journey of its discovery and the evolution of its synthesis, from early oxidative degradation studies to modern catalytic cross-coupling reactions.

Discovery and Historical Synthesis: The Ozonolysis of Phenanthrene

The discovery of biphenyl-2,2'-dialdehyde is intrinsically linked to the study of the oxidative cleavage of polycyclic aromatic hydrocarbons, specifically phenanthrene.

Early Investigations

The earliest recorded instance of a reaction that would lead to biphenyl-2,2'-dialdehyde dates back to 1905, when German chemist Carl Dietrich Harries reported the ozonolysis of phenanthrene.[2] While Harries was a pioneer in the field of ozonolysis, he was unable to fully characterize the decomposition products of the phenanthrene ozonide at the time.[2]

Characterization and a Definitive Synthesis

It was not until 1955 that a definitive synthesis and characterization of biphenyl-2,2'-dialdehyde from phenanthrene was reported by Schmitt, Moriconi, and O'Connor. They demonstrated that phenanthrene could be quantitatively ozonized to a stable monoozonide. This intermediate was then catalytically hydrogenated to yield biphenyl-2,2'-dialdehyde.[2] Their work provided conclusive evidence for the selective cleavage of the 9,10-bond of phenanthrene and established a reliable, albeit historically significant, route to the dialdehyde.[3]

Further refinement of this method was published in the esteemed Organic Syntheses series by Bailey and Erickson. Their procedure detailed the ozonolysis of phenanthrene in methanol, followed by a reductive workup using sodium iodide, which provided a practical and accessible method for laboratory-scale synthesis.[4]

Reaction Mechanism: Ozonolysis of Phenanthrene

The ozonolysis of phenanthrene proceeds via the Criegee mechanism.[5] Ozone first adds across the 9,10-double bond of phenanthrene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products.

-

Reductive Workup: Treatment with a reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, cleaves the ozonide to yield biphenyl-2,2'-dialdehyde.[6][7]

-

Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide, the ozonide is cleaved to form biphenyl-2,2'-dicarboxylic acid.[8][9]

Diagram: Ozonolysis of Phenanthrene

Caption: Ozonolysis of phenanthrene to yield biphenyl-2,2'-dialdehyde or dicarboxylic acid.

Modern Synthetic Methods

While the ozonolysis of phenanthrene is of historical importance, modern organic synthesis relies on more versatile and often higher-yielding cross-coupling reactions. The Ullmann and Suzuki-Miyaura couplings are two prominent methods for the construction of the biphenyl core of the target molecule.

The Ullmann Coupling

The Ullmann reaction, discovered by Fritz Ullmann in 1901, is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halides.[5] For the synthesis of the symmetrical biphenyl-2,2'-dialdehyde, this involves the homocoupling of an ortho-halobenzaldehyde, typically 2-iodobenzaldehyde or 2-bromobenzaldehyde.[4]

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper powder.[5] However, modern variations have been developed that utilize copper catalysts and ligands to facilitate the reaction under milder conditions.

Reaction Mechanism: Ullmann Coupling

The precise mechanism of the Ullmann reaction is complex and still debated, but a generally accepted pathway involves the formation of an organocopper intermediate. The reaction is believed to proceed through the following key steps:

-

Oxidative Addition: A copper(0) species reacts with the aryl halide to form an arylcopper(II) halide intermediate.

-

Reductive Elimination or further reaction: In the classic homocoupling, two of these intermediates can undergo reductive elimination to form the biaryl product and a copper(I) halide. Alternatively, the arylcopper intermediate can react with another molecule of the aryl halide.

Diagram: Ullmann Coupling Mechanism

Caption: Simplified mechanism of the Ullmann homocoupling for biphenyl-2,2'-dialdehyde.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, developed by Akira Suzuki and Norio Miyaura in the late 1970s, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10] It has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

For the synthesis of biphenyl-2,2'-dialdehyde, a Suzuki-Miyaura coupling would typically involve the reaction of 2-formylphenylboronic acid with a 2-halobenzaldehyde in the presence of a palladium catalyst and a base.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzaldehyde) to form an arylpalladium(II) complex.

-

Transmetalation: The organoboron reagent (e.g., 2-formylphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (biphenyl-2,2'-dialdehyde), regenerating the palladium(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl-2,2'-dialdehyde.

Experimental Protocols

Synthesis via Ozonolysis of Phenanthrene

(Adapted from Bailey, P. S.; Erickson, R. E. Org. Synth.1961 , 41, 41.) [4]

Materials:

-

Phenanthrene (10.0 g, 0.056 mol)

-

Methanol (anhydrous, 200 mL)

-

Sodium iodide (25-30 g, ~0.17-0.20 mol)

-

Glacial acetic acid (30 mL)

-

10% Sodium thiosulfate solution

-

Ozone generator

Procedure:

-

A finely divided suspension of phenanthrene in anhydrous methanol is prepared in a suitable ozonolysis vessel.

-

The mixture is cooled to approximately -30 °C using a dry ice/acetone bath.

-

A stream of ozone is passed through the suspension until the reaction is complete (indicated by the disappearance of solid phenanthrene and a persistent blue color of ozone in the solution).

-

The reaction mixture is then cooled further, and sodium iodide and glacial acetic acid are added. The temperature should be maintained below -20 °C during this addition.

-

The mixture is allowed to warm to room temperature and stirred for 30-60 minutes.

-

The liberated iodine is neutralized by the dropwise addition of a 10% sodium thiosulfate solution until the brown color disappears.

-

The methanol is evaporated under a stream of air, during which the product crystallizes.

-

The crude product is collected by filtration and can be further purified by recrystallization.

Synthesis via Ullmann Coupling of 2-Iodobenzaldehyde

(A representative procedure based on classical Ullmann conditions)

Materials:

-

2-Iodobenzaldehyde (10.0 g, 0.043 mol)

-

Copper powder (activated, 10.0 g, 0.157 mol)

-

Dimethylformamide (DMF, anhydrous, 50 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2-iodobenzaldehyde and activated copper powder are suspended in anhydrous DMF.

-